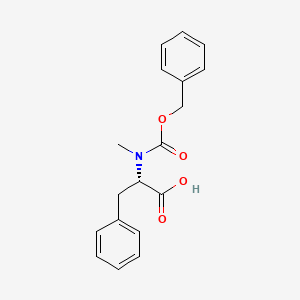

Cbz-N-methyl-L-phenylalanine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXKNMKNMSHRJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of N Methylated Amino Acids in Peptide Science

N-methylated amino acids are modified versions of standard amino acids that play a significant role in modern peptide research. researchgate.net This simple modification, the addition of a methyl group to the amide nitrogen, can profoundly alter the properties of a peptide. researchgate.netnih.gov One of the key benefits of N-methylation is the increased resistance of peptides to enzymatic degradation by proteases. enamine.netmerckmillipore.com This enhanced stability leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. merckmillipore.com

Furthermore, the presence of an N-methyl group restricts the conformational flexibility of the peptide backbone. asianpubs.org This can lead to a higher propensity for the peptide to adopt specific secondary structures, such as turns, which can be crucial for its biological activity. merckmillipore.com The increased lipophilicity and enhanced membrane permeability that often result from N-methylation can also improve the pharmacokinetic profile of a peptide drug. researchgate.netasianpubs.org Consequently, N-methylated amino acids are widely incorporated into synthetic peptides to create analogues of natural peptides with improved therapeutic potential, including enzyme inhibitors and receptor antagonists and agonists. researchgate.netnih.gov Recent research has even explored novel ribosomal strategies to incorporate N-methylated amino acids into proteins and peptides. nih.gov

Role of Carbobenzyloxy Cbz Protecting Group Strategies in Organic Synthesis

The Carbobenzyloxy (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry. bachem.comnumberanalytics.com Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was instrumental in advancing the field of controlled peptide synthesis. total-synthesis.com It is typically introduced by reacting an amine with benzyl (B1604629) chloroformate under basic conditions, forming a stable carbamate. numberanalytics.comtotal-synthesis.com

The primary function of the Cbz group is to prevent the highly reactive amine group of an amino acid from participating in unwanted side reactions during the formation of a peptide bond. spcmc.ac.inpeptide.com A key advantage of the Cbz group is its stability under a variety of reaction conditions, including those that are basic or mildly acidic. total-synthesis.com It is considered "orthogonal" to other common protecting groups like Boc and Fmoc, meaning it can be selectively removed without affecting these other groups. total-synthesis.com

Deprotection, or removal, of the Cbz group is most commonly achieved through catalytic hydrogenolysis (hydrogen gas with a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.comspcmc.ac.in This reliable method of protection and deprotection has made the Cbz group a staple in solution-phase peptide synthesis and the synthesis of complex organic molecules. numberanalytics.compeptide.com

Contextualization of Cbz N Methyl L Phenylalanine As a Protected N Methylated Phenylalanine Derivative

Stereoselective Synthesis of N-Methyl-L-phenylalanine Precursors

The generation of N-methyl-L-phenylalanine with high stereochemical fidelity is paramount. Two principal strategies have emerged as effective for this purpose: reductive amination and the use of oxazolidinone intermediates.

Reductive amination is a widely employed method for the synthesis of N-methyl amino acids. nih.govrsc.org This approach typically involves the reaction of a ketone precursor, such as an α-keto acid, with an amine, forming an imine intermediate that is subsequently reduced. rsc.org For the synthesis of N-methyl-L-phenylalanine, phenylpyruvate serves as the key starting material. nih.govresearchgate.net

Biocatalytic reductive amination has gained prominence as a greener alternative to traditional chemical methods, which can suffer from low yields, lack of enantiopurity, and the use of toxic reagents. nih.gov Engineered enzymes, such as N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida, have been successfully used to catalyze the reductive methylamination of phenylpyruvate. nih.govresearchgate.net This enzymatic approach can achieve high yields and excellent enantiomeric excess (>99%). researchgate.net For instance, an enzyme cascade using P. putida DpkA and glucose dehydrogenase converted phenylpyruvate and monomethylamine (MMA) to N-methyl-L-phenylalanine with a 98% yield. researchgate.net

| Method | Precursor | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Biocatalytic Reductive Methylamination | Phenylpyruvate | P. putida DpkA, Monomethylamine (MMA), NADPH | Sustainable de novo production from glucose/xylose; high enantiopurity. | nih.gov |

| Enzymatic Synthesis | Phenylpyruvate | N-methyl-L-amino acid dehydrogenase (NMAADH), MMA | Enzyme from Pseudomonas putida; high yield (98%) and ee (>99%). | researchgate.net |

| General Reductive Amination | α-keto acids | Amine, Reducing Agent (e.g., NAD(P)H for enzymatic routes) | Forms an imine intermediate which is then reduced. | rsc.org |

An alternative and highly efficient route to N-methyl amino acids proceeds through the formation of a 5-oxazolidinone (B12669149) intermediate. researchgate.netacs.orgunimelb.edu.au This strategy involves the condensation of an N-protected amino acid (such as Fmoc- or Cbz-protected) with paraformaldehyde, typically catalyzed by an acid like p-toluenesulfonic acid (TsOH), to form the oxazolidinone ring. researchgate.netnih.gov This intermediate is then reductively opened to yield the N-methyl amino acid derivative. nih.gov

| Starting Material | Key Intermediate | Reagents | Overall Yield | Reference |

|---|---|---|---|---|

| Fmoc-Cys(StBu)-OH | Fmoc-protected oxazolidinone | 1) Paraformaldehyde, Camphorsulfonic acid; 2) Acidic cleavage | 91% | nih.gov |

| N-carbamoyl α-amino acids | Oxazolidinone | - | - | unimelb.edu.au |

| Fmoc-amino acid | 5-oxazolidinone | Lewis acid catalysis for reductive opening | Highly efficient | nih.gov |

Installation of the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in peptide synthesis due to its stability and ease of removal via catalytic hydrogenation. masterorganicchemistry.comslideshare.net Its installation onto the N-methyl-L-phenylalanine precursor is a critical step in the synthesis of the target compound.

The most common method for introducing the Cbz group is the reaction of the amino group with benzyloxycarbonyl chloride (CbzCl, also known as benzyl (B1604629) chloroformate) in the presence of a mild base. masterorganicchemistry.comasianpubs.org This reaction is typically performed in a biphasic system, such as ethyl acetate (B1210297) and water, with a base like sodium carbonate to neutralize the hydrochloric acid byproduct. asianpubs.orgclockss.org For example, N-Cbz-L-phenylalanine methyl ester was synthesized in 99.4% yield by reacting L-phenylalanine methyl ester hydrochloride with CbzCl in an ethyl acetate/water mixture containing sodium carbonate. asianpubs.org The reaction can also be carried out in dichloromethane (B109758) (DCM) with an amine base. prepchem.com

Optimizing the N-protection step is crucial to maximize yield and prevent side reactions, such as racemization. nih.gov The choice of solvent, base, and temperature plays a significant role. The reaction is often initiated at 0°C to control the initial exotherm and then allowed to proceed at room temperature. asianpubs.org In some cases, refluxing at 60–70°C can be used to accelerate the reaction, though this requires careful monitoring to avoid the formation of side products. The use of N-Cbz protection is known to be more stable towards racemization compared to other protecting groups like N-acetyl, especially when activating the carboxyl group for peptide coupling. nih.gov

| Substrate | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| L-phenylalanine methyl ester HCl | CbzCl, Na₂CO₃ | Ethyl Acetate / Water | 0°C to 16°C | 99.4% | asianpubs.org |

| N-Cbz-L-phenylalanine p-nitrophenylester | Methylamine in ethanol | DCM | 0°C | 81% (for methylamide) | prepchem.com |

| N-methyl-L-phenylalanine | CbzCl, Base | - | Reflux (60-70°C) | - |

Derivatization and Functional Group Interconversions of this compound

This compound is a versatile intermediate that can undergo various chemical transformations, primarily involving the carboxylic acid moiety or the removal of the protecting group itself. These interconversions are fundamental to its application as a building block in more complex molecules, such as peptides.

A common transformation is the hydrolysis of the methyl ester of this compound to the free carboxylic acid. asianpubs.org This is typically achieved under mild basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a solvent mixture like tetrahydrofuran (B95107) (THF) and water. asianpubs.org This saponification provides the corresponding carboxylate, which can then be used in peptide coupling reactions at the C-terminus. asianpubs.org

Conversely, the Cbz protecting group can be selectively removed to free the N-methylamino group for N-terminal extension. masterorganicchemistry.comasianpubs.org The standard method for Cbz deprotection is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. masterorganicchemistry.comasianpubs.orgorganic-chemistry.org This reaction is clean and proceeds under neutral conditions, which preserves many other functional groups. masterorganicchemistry.com For example, the hydrogenation of N-Cbz-N-methyl-L-phenylalanine methyl ester yields N-methyl-L-phenylalanine methyl ester in nearly quantitative yield. asianpubs.org This deprotected product is then ready for coupling with another amino acid to extend a peptide chain. asianpubs.orgasianpubs.org

| Starting Material | Transformation | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|

| N-Cbz-N-methyl-L-phenylalanine methyl ester | Ester Hydrolysis | LiOH, THF/H₂O | N-Cbz-N-methyl-L-phenylalanine | C-terminal peptide extension | asianpubs.org |

| N-Cbz-N-methyl-L-phenylalanine methyl ester | Cbz Deprotection | H₂, 10% Pd/C, Methanol | N-methyl-L-phenylalanine methyl ester | N-terminal peptide extension | asianpubs.org |

| General Cbz-protected amine | Cbz Deprotection | Pd(OAc)₂, Charcoal, Methanol | Free amine | Sustainable, low catalyst loading protocol | organic-chemistry.org |

Selective Deprotection Strategies (e.g., Hydrogenolysis for Cbz Removal)

The removal of the benzyloxycarbonyl (Cbz) group is a critical step in synthetic pathways utilizing this compound. The choice of deprotection method is dictated by the need for selectivity, ensuring that other sensitive functional groups within the molecule remain intact. organic-chemistry.orgorganic-chemistry.org

Hydrogenolysis: The most common and generally mild method for Cbz group removal is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on charcoal (Pd/C). organic-chemistry.orgevitachem.com The process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Key aspects of this method include:

Catalyst: Palladium on charcoal (Pd/C) is the standard catalyst. In some cases, an active Pd/C catalyst can be prepared in situ from palladium(II) acetate and charcoal. organic-chemistry.org

Hydrogen Source: The reaction can be performed with gaseous hydrogen, often at pressures ranging from atmospheric to 50 psi. organic-chemistry.org Alternatively, hydrogen can be generated in situ using transfer hydrogenation reagents like triethylsilane. organic-chemistry.org

Conditions: The reaction is typically carried out in solvents such as methanol, ethanol, or ethyl acetate at room temperature. organic-chemistry.org

Selectivity: Hydrogenolysis is generally selective for the Cbz group and other benzyl-type protecting groups. It is compatible with many other protecting groups, such as Boc, Fmoc, and various esters. organic-chemistry.org However, functional groups that can be reduced, such as alkenes, alkynes, and azides, may not be tolerated under these conditions. organic-chemistry.org

Alternative Deprotection Methods: While hydrogenolysis is prevalent, other conditions can be employed, especially when the substrate contains functional groups susceptible to reduction.

Acid-Mediated Deprotection: Strong acids can cleave the Cbz group. For instance, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature, offering good functional group tolerance. organic-chemistry.org

Nucleophilic Deprotection: A protocol using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C can readily deprotect Cbz-protected amines. organic-chemistry.org This method is advantageous for substrates with sensitive functionalities where hydrogenolysis or strong acid conditions are unsuitable. organic-chemistry.org

Enzymatic Deprotection: Biocatalysis offers a green and highly selective alternative. A specific amidohydrolase, known as Cbz-ase from Sphingomonas, has been used to hydrolyze the Cbz group, yielding the free amino acid and benzyl alcohol. rsc.org This enzymatic approach provides exquisite selectivity, leaving other protecting groups and functional groups untouched. rsc.org

Table 1: Comparison of Selective Deprotection Methods for Cbz Groups

| Deprotection Method | Reagents and Conditions | Advantages | Limitations | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH or EtOAc, RT | Mild, high yield, common procedure | Not compatible with reducible groups (alkenes, alkynes) | evitachem.com, organic-chemistry.org |

| Transfer Hydrogenolysis | Triethylsilane, Pd/C | Avoids use of gaseous H₂, neutral conditions | Similar limitations to catalytic hydrogenolysis | organic-chemistry.org |

| Acid-Mediated | AlCl₃ in HFIP, RT | Cost-effective, scalable, tolerates reducible groups | Requires strong Lewis acid, may affect other acid-labile groups | organic-chemistry.org |

| Nucleophilic | 2-mercaptoethanol, K₃PO₄, DMA, 75 °C | Superior for sensitive substrates, avoids metals and strong acids | Requires elevated temperature, use of thiol reagent | organic-chemistry.org |

| Enzymatic | Sphingomonas Cbz-ase, aqueous buffer, RT | Highly selective, environmentally friendly ("green") | Enzyme availability and stability can be a concern | rsc.org |

Coupling Reactions and Peptide Bond Formation

Forming a peptide bond involving this compound presents a synthetic challenge due to the steric hindrance of the N-methyl group. kyoto-u.ac.jpresearchgate.net This increased bulkiness can significantly slow down the reaction rate and reduce the efficiency of the coupling process compared to non-methylated amino acids. researchgate.net Consequently, robust activating agents and optimized conditions are necessary to achieve high yields and prevent side reactions, such as racemization. kyoto-u.ac.jp

The general strategy involves activating the carboxylic acid group of this compound, making it susceptible to nucleophilic attack by the amino group of another amino acid ester.

Commonly used coupling reagents and methods include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. mdpi.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine component to form the peptide bond. mdpi.com To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. orgsyn.org

Benzotriazole-based Reagents: The activation of Cbz-protected amino acids with benzotriazole (B28993) derivatives is an effective method for coupling sterically hindered components. researchgate.net Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a base like N,N-diisopropylethylamine (DIPEA), are highly efficient for difficult couplings. cam.ac.uk

Other Reagents: In the synthesis of the depsipeptide IB-01212, the coupling of a Cbz-protected unit was achieved using 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as the coupling agent, demonstrating its utility in complex, sterically demanding systems. kyoto-u.ac.jp

A study on dipeptide synthesis using DCC in a reversed micellar system highlighted that an excess of the coupling reagent was necessary to drive the reaction forward, compensating for side reactions involving the Cbz-protected phenylalanine. mdpi.com

Table 2: Reagents for Peptide Bond Formation with this compound

| Coupling Reagent | Additive/Base | Typical Conditions | Key Features | Citations |

|---|---|---|---|---|

| DCC | HOBt | CH₂Cl₂, 0 °C to RT | Standard method, HOBt suppresses side reactions | mdpi.com, orgsyn.org |

| HATU | DIPEA | CH₂Cl₂/DMF, 0 °C to RT | Highly efficient for sterically hindered couplings | cam.ac.uk |

| MSNT | 1-methylimidazole (NMI) | DMF | Effective in complex syntheses and for depsipeptides | kyoto-u.ac.jp |

| Benzotriazole Activation | - | - | Creates a stable active ester suitable for hindered couplings | researchgate.net |

Other Chemical Modifications (e.g., Oxidation, Reduction, Substitution Reactions)

Beyond deprotection and coupling, the this compound scaffold can undergo other chemical transformations, although these are less commonly reported in the context of standard peptide synthesis.

Reduction of the Carboxylic Acid: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like boranes or lithium aluminum hydride (LiAlH₄). Such a modification would convert the amino acid derivative into an amino alcohol, which could be a building block for peptidomimetics or other complex molecules.

Substitution Reactions: The Cbz protecting group itself can be the site of reaction. While typically removed, it can be transformed under certain conditions. For example, a one-pot synthesis has been developed to convert Cbz-protected amines into unsymmetrical ureas, carbamates, and thiocarbamates. researchgate.net This process involves the in-situ generation of an isocyanate from the Cbz-amine using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then reacts with various nucleophiles. researchgate.net

Oxidation: While the core structure is relatively stable, strong oxidizing agents could potentially affect the phenyl ring or other parts of the molecule. For a similar compound, Cbz-N-methyl-L-valine, oxidation with reagents like potassium permanganate (B83412) has been noted as a possible reaction, suggesting that the phenylalanine derivative could undergo similar transformations, though likely with lower selectivity due to the presence of the aromatic ring. evitachem.com

These modifications expand the synthetic utility of this compound beyond its primary role as a protected amino acid for peptide synthesis, allowing its incorporation into a broader range of chemical structures.

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)

This compound is utilized in both of the primary methods of peptide synthesis: solution-phase (LPPS) and solid-phase (SPPS). The carbobenzyloxy (Cbz) protecting group has a long history of use, particularly in LPPS. peptide.comresearchgate.net In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent, followed by purification of the intermediate product after each step. LPPS, especially convergent strategies involving the coupling of larger peptide fragments, is well-suited for the large-scale manufacturing of short to medium-length peptides containing this compound. researchgate.netsci-hub.se For instance, the solution-phase synthesis of the N-methylated cyclopeptide, cordyheptapeptide A, was accomplished through the coupling of N-methylated tetrapeptide and tripeptide fragments. researchgate.net

While the Fmoc and Boc protecting groups are more prevalent in modern SPPS, the Cbz group remains relevant. peptide.com However, incorporating N-methylated amino acids like this compound into a growing peptide chain on a solid support presents challenges, primarily due to the steric hindrance caused by the N-methyl group, which can lead to slow and inefficient coupling reactions. sci-hub.se To overcome this, specialized, highly efficient coupling reagents are necessary to achieve high yields. peptide.com Furthermore, the standard method for cleaving the Cbz group—catalytic hydrogenolysis (e.g., H₂/Pd-C)—can be incompatible with the polymeric supports used in SPPS. nih.gov This has led to the development of alternative cleavage cocktails suitable for solid-phase methods, such as those using Et₂AlCl/thioanisole. nih.gov

Table 1: Comparison of Peptide Synthesis Methods for Incorporating this compound

| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Primary Application | Large-scale synthesis of short to medium peptides; fragment condensation. researchgate.netsci-hub.se | Automated synthesis of long peptides; high-throughput library synthesis. researchgate.netsci-hub.se |

| Advantages | Scalability; purification of intermediates ensures final product purity; well-established for Cbz group. researchgate.net | Speed and automation; excess reagents drive reactions to completion; simplified purification. sci-hub.se |

| Challenges | Time-consuming; potential for low yields with complex sequences; solubility issues with larger peptides. | Steric hindrance from N-methyl group requires special reagents; Cbz cleavage can be incompatible with resin supports. peptide.comnih.gov |

| Key Reagents/Conditions | Standard coupling reagents (e.g., DCC, EDC); catalytic hydrogenolysis for Cbz removal. nih.gov | High-efficiency coupling reagents (e.g., HATU, PyBOP); specialized Cbz cleavage protocols (e.g., Et₂AlCl). peptide.comnih.gov |

Strategic Prevention of Unwanted Side Reactions during Peptide Elongation

A critical aspect of peptide synthesis is the prevention of side reactions, particularly racemization, which can compromise the stereochemical integrity of the final peptide. The Cbz group on this compound plays a crucial protective role. As a urethane-based protecting group, it is highly effective at suppressing racemization during the carboxyl group activation step. researchgate.netnih.gov This is because the urethane (B1682113) functionality disfavors the formation of a planar oxazolone (B7731731) intermediate, which is the primary pathway for the loss of chirality. acs.orgmdpi.com Studies have demonstrated that coupling N-Cbz protected amino acids, even with powerful uronium-based reagents like TBTU, proceeds with high fidelity and minimal to no detectable epimerization. nih.gov

The steric bulk of the N-methyl group itself, while posing a challenge for coupling rates, also contributes to the prevention of certain side reactions. By occupying the space around the amide bond, it can inhibit inter-chain aggregation, which is a common problem in the synthesis of long or hydrophobic peptides. merckmillipore.com However, the slower coupling kinetics necessitate the use of optimized conditions to ensure the desired reaction proceeds efficiently without allowing time for side reactions to occur. This often involves using specific coupling reagents that are less prone to promoting racemization and are powerful enough to overcome the steric hindrance.

Table 2: Common Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Full Name | Key Features and Efficacy |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for sterically hindered couplings, including N-methylated amino acids; minimizes racemization when pre-activation times are kept short. peptide.commerckmillipore.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent effective for difficult couplings. Used with an additive like HOAt to further suppress racemization. peptide.com |

| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | A potent phosphonium-based reagent, particularly useful for coupling N-methylated residues, including the challenging coupling of two adjacent N-methyl amino acids. peptide.com |

| DCC/EDC | N,N'-Dicyclohexylcarbodiimide / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Classic carbodiimide (B86325) reagents often used in LPPS, typically with additives like HOBt or HOAt to suppress racemization. nih.gov |

Application in the Construction of Complex Peptide Architectures

This compound is an indispensable tool for constructing complex peptide architectures, especially cyclic peptides. N-methylated amino acids are prevalent in a variety of biologically active natural products, including the immunosuppressant cyclosporine and the antibiotic dactinomycin. enamine.net The incorporation of an N-methylated residue like N-methyl-L-phenylalanine introduces a significant conformational constraint on the peptide backbone. asianpubs.orgnih.gov This rigidity helps to pre-organize the linear peptide for cyclization and to stabilize specific secondary structures, such as β-turns, within the final macrocycle. uzh.chuzh.ch

Synthetic chemists have leveraged this property to build intricate molecules. For example, this compound is a precursor in the total synthesis of pepticinnamin E and has been used to create N-methylated analogs of proline-rich cyclic tetrapeptides derived from marine bacteria. asianpubs.orgnih.gov These syntheses often employ a fragment condensation strategy in solution, where protected linear segments are first built and then joined and cyclized. researchgate.net The predictable conformational influence of the N-methyl group is a key advantage in designing these complex molecular scaffolds.

Impact on Peptide Chain Modulability and Biological Activity

The introduction of an N-methyl-L-phenylalanine residue, facilitated by the use of this compound as a building block, profoundly impacts the physicochemical and biological properties of a peptide. This single-atom modification is a powerful strategy for modulating a peptide's therapeutic potential. nih.gov

One of the most significant benefits is the enhanced resistance to proteolytic degradation. The N-methylated amide bond is sterically shielded and electronically different from a standard secondary amide, making it a poor substrate for many proteases. This leads to a longer in vivo half-life. nih.govmerckmillipore.com Additionally, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and potentially enhance oral bioavailability. nih.govpeptide.com

From a functional perspective, the conformational lock imposed by the N-methyl group can force the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its biological target, such as a receptor or enzyme. nih.govpeptide.com This can turn a weakly active peptide into a potent antagonist or agonist. Research has shown that N-methylation can lead to improved or entirely new biological activities; for example, an N-methylated cyclic tetrapeptide displayed superior anthelmintic and antifungal properties compared to its non-methylated parent compound. nih.gov

Table 3: Impact of N-Methylation (via N-methyl-L-phenylalanine) on Peptide Properties

| Property | Effect of N-Methylation | Underlying Mechanism |

|---|---|---|

| Proteolytic Stability | Increased resistance to enzymatic degradation. nih.govenamine.net | Steric hindrance and altered electronics of the N-methylated amide bond prevent protease binding and cleavage. merckmillipore.com |

| Conformation | Increased rigidity; stabilization of specific turn structures. asianpubs.orgnih.gov | The methyl group restricts rotation around the Cα-N bond and favors a cis-amide bond conformation, limiting conformational freedom. |

| Bioavailability | Potentially increased oral bioavailability and membrane permeability. nih.govpeptide.com | Increased lipophilicity and removal of an amide N-H hydrogen bond donor reduces the desolvation penalty for membrane crossing. asianpubs.org |

| Biological Activity | Can enhance potency, selectivity, or alter function (e.g., agonist to antagonist). nih.gov | Stabilization of the bioactive conformation leads to improved interaction with the biological target. peptide.com |

Conformational Analysis and Structural Insights of Peptides Containing Cbz N Methyl L Phenylalanine Residues

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation of the peptide backbone introduces significant steric and electronic changes that directly influence the conformational landscape of a peptide. The substitution of the amide proton with a methyl group eliminates the capacity for that specific nitrogen to act as a hydrogen bond donor. ub.edu This change can disrupt or alter established intramolecular hydrogen bonding patterns, such as those that stabilize secondary structures like α-helices and β-sheets. ub.edu

The introduction of the N-methyl group also imparts a degree of steric hindrance, which restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. This increased rigidity can lock the peptide into specific conformations that might not be accessible to its non-methylated counterpart. ub.edu Consequently, N-methylation is a powerful tool for conformational control, often used to stabilize desired secondary structures or to explore different regions of conformational space. nih.gov This modification can significantly improve a peptide's stability, bioavailability, and receptor binding affinity by pre-organizing it into a bioactive conformation. nih.gov

In peptides containing Cbz-N-methyl-L-phenylalanine, these effects are combined with the inherent conformational preferences of the phenylalanine residue. The bulky benzyl (B1604629) side chain of phenylalanine already imposes certain steric constraints, and the addition of the N-methyl group further refines the accessible dihedral angles, leading to more defined and often unique backbone geometries.

Analysis of cis/trans Isomerism at N-Methylated Amide Bonds

A standard peptide bond (C'-N) predominantly adopts a trans conformation due to steric clashes between adjacent Cα atoms in the cis form. However, N-methylation significantly alters this preference. The substitution of the amide proton with a methyl group reduces the energetic barrier between the cis and trans isomers of the tertiary amide bond. ub.edu This makes the cis conformation more energetically accessible and, in many cases, substantially populated at equilibrium. ub.eduresearchgate.net

| Feature | Non-Methylated Amide Bond | N-Methylated Amide Bond |

| Isomer Preference | Strongly prefers trans | Reduced energy barrier, significant cis population |

| Hydrogen Bonding | Amide N-H acts as a donor | No N-H donor capability |

| Rotational Barrier | High | Lowered, facilitating cis/trans isomerization |

| Structural Impact | Promotes extended or regular secondary structures | Can induce turns and kinks due to accessible cis state |

Spectroscopic Characterization of this compound-Containing Peptides

A combination of spectroscopic techniques is employed to elucidate the detailed three-dimensional structure of peptides containing this compound in both solid and solution states.

X-ray Crystallography: This technique provides high-resolution structural data for peptides in the solid state. It can definitively determine the backbone dihedral angles (φ, ψ), the isomeric state (cis or trans) of the N-methylated amide bond, and the specific intramolecular hydrogen bonding patterns that stabilize the conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for studying peptide conformation in solution. Various NMR experiments provide crucial information:

1D ¹H NMR: The chemical shifts of amide protons and their temperature coefficients can reveal their involvement in hydrogen bonding. nih.gov

2D NMR (COSY, TOCSY, NOESY): Nuclear Overhauser Effect (NOE) data are particularly important. The presence or absence of specific NOE cross-peaks between protons provides distance constraints that help define the peptide's folding and the relative orientation of its residues. nih.gov For N-methylated residues, NOEs involving the N-methyl protons are key indicators of local conformation and the cis/trans isomeric state.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to analyze the vibrational modes of the peptide backbone, particularly the amide I (C=O stretching) and amide II (N-H bending) bands. nih.gov The frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen-bonding environment. In matrix-isolation infrared spectroscopy studies of phenylalanine, distinct bands in the C=O stretching region (1750–1800 cm⁻¹) have helped differentiate between conformers. nih.gov

| Spectroscopic Technique | Information Obtained | Relevance to this compound Peptides |

| X-ray Crystallography | Precise 3D structure in solid state, bond angles, isomer state. | Unambiguous determination of cis/trans isomerism and packing. |

| NMR Spectroscopy | 3D structure in solution, dihedral angles, hydrogen bonding, dynamics. | Elucidation of solution-state conformers and cis/trans equilibrium. |

| FTIR Spectroscopy | Secondary structure content, hydrogen bonding patterns. | Confirmation of secondary structural motifs like β-turns. |

Computational Chemistry Approaches to Conformational Landscapes (e.g., Density Functional Theory Studies)

Computational chemistry provides powerful tools for exploring the full conformational landscape of peptides, mapping stable low-energy states and the transition pathways between them. nih.gov For peptides containing this compound, these methods offer insights that complement experimental data.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the conformational preferences of peptides. nih.gov By performing calculations on model dipeptides or larger fragments, researchers can:

Predict Stable Conformers: DFT calculations can identify the minimum energy conformations in the gas phase or in solution (using solvent models). nih.gov Studies on similar capped amino acids, like N-acetyl-phenylalaninylamide, have used DFT to explore the peptide backbone's conformational landscape and the influence of hydration. researchgate.net

Analyze Energetics: These methods can quantify the energy differences between various conformers, including the cis and trans isomers of the N-methylated amide bond, and estimate the rotational energy barriers.

Simulate Spectroscopic Data: DFT can predict vibrational frequencies, which can then be compared with experimental FTIR spectra to validate the computed structures.

Studies on Beta-Turn Formation and Other Secondary Structural Motifs

The presence of an N-methylated residue, particularly one like this compound, has a significant impact on the formation of secondary structures, most notably β-turns. β-turns are compact structures that reverse the direction of the peptide chain, typically stabilized by a 4 → 1 intramolecular hydrogen bond between the C=O of residue i and the N-H of residue i+3.

N-methylated amino acids are considered potent inducers of β-turns, with a propensity similar to that of proline. rsc.org The steric constraints imposed by the N-methyl group, combined with the preference for a cis amide bond, can steer the peptide backbone into a turn conformation. Several studies have demonstrated that peptides containing N-methylated phenylalanine can nucleate β-turns. rsc.org

However, the role of N-methylation is complex. If the N-methylated residue is at position i+3, it cannot act as the hydrogen bond donor required to form the classic 4 → 1 hydrogen bond, potentially destabilizing certain β-turn types. nih.gov Conversely, if the N-methylated residue is at position i+1 or i+2, its conformational restrictions can strongly promote the turn. Theoretical studies have shown that N-methylation can dramatically alter the tendency to adopt β-turn conformations, and the specific type of turn formed is highly dependent on the local sequence and environment. nih.gov

| β-Turn Type | Typical Dihedral Angles (i+1) | Typical Dihedral Angles (i+2) |

| Type I | φ = -60°, ψ = -30° | φ = -90°, ψ = 0° |

| Type I' | φ = 60°, ψ = 30° | φ = 90°, ψ = 0° |

| Type II | φ = -60°, ψ = 120° | φ = 80°, ψ = 0° |

| Type II' | φ = 60°, ψ = -120° | φ = -80°, ψ = 0° |

Applications in Medicinal Chemistry and Bioactive Peptide Development

Design and Synthesis of Peptidomimetics Incorporating Cbz-N-methyl-L-phenylalanine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The incorporation of N-methylated amino acids like N-methyl-L-phenylalanine is a key strategy in peptidomimetic design. asianpubs.org N-methylation enhances metabolic stability by protecting the amide bond from enzymatic degradation by proteases. asianpubs.org It also increases lipophilicity, which can improve membrane permeability. asianpubs.org Furthermore, the methyl group restricts the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation which can lead to higher receptor affinity and selectivity. asianpubs.org

The synthesis of peptidomimetics containing this compound can be achieved through various methods, including both solution-phase and solid-phase peptide synthesis. mdpi.org In a typical solid-phase approach, the aromatic side chain of a phenylalanine derivative can be anchored to a polymer support, allowing for the sequential addition of other amino acids or chemical moieties to the N- and C-termini. mdpi.org Ribosomal synthesis has also emerged as a promising technology for creating peptidomimetic libraries, with studies demonstrating the successful incorporation of N-methyl-L-phenylalanine into peptide chains. nih.gov This approach allows for the rapid generation of diverse structures for screening against biological targets. nih.gov

| Strategy | Advantage | Reference |

| N-Methylation | Increased metabolic stability, enhanced membrane permeability, conformational rigidity. | asianpubs.org |

| Solid-Phase Synthesis | Efficient for building peptide chains with varied residues at N- and C-termini. | mdpi.org |

| Ribosomal Synthesis | Rapid preparation of large, diverse libraries of peptidomimetics for screening. | nih.gov |

Development of Enzyme Inhibitors and Receptor Antagonists

The structural features of this compound make it an important component in the design of molecules that can inhibit enzymes or block receptors involved in disease processes.

Cbz-L-phenylalanine is utilized in the synthesis of neurokinin antagonists. chemicalbook.com Neurokinins, such as Substance P (SP), are peptides involved in pain transmission and inflammation. iupac.org Antagonists that block their receptors (NK1, NK2, NK3) are of therapeutic interest. iupac.org Research has led to the discovery of potent tripeptide SP antagonists that incorporate phenylalanine derivatives, demonstrating the importance of this amino acid in achieving high binding affinity to the receptor. iupac.org

Furthermore, Cbz-L-phenylalanine itself is known to be an inhibitor of thermolysin, a zinc-dependent metalloprotease. chemicalbook.comnih.gov Studies using nuclear magnetic resonance spectroscopy have determined the solution conformation of Cbz-L-phenylalanine and compared it to its conformation when bound to the active site of thermolysin. nih.gov Interestingly, research shows that thermolysin binds the lowest energy conformer of Cbz-L-phenylalanine found in solution, providing insight into the molecular recognition process between enzymes and their inhibitors. nih.gov

| Target | Molecule/Derivative | Role/Finding | Reference |

| Neurokinin Receptors | Phenylalanine-containing tripeptides | Act as potent Substance P antagonists. | iupac.org |

| Thermolysin | Cbz-L-phenylalanine | Acts as an inhibitor; the enzyme binds the lowest energy solution conformer. | chemicalbook.comnih.gov |

Farnesyl-protein transferase (FPT) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, including the Ras oncoprotein. nih.govmedchemexpress.com This modification is crucial for the protein's function and localization to the cell membrane. nih.gov Inhibiting FPT is a therapeutic strategy for cancers driven by Ras mutations. nih.gov

Tetrapeptides that mimic the C-terminal sequence of Ras (the "CAAX box") have been developed as FPT inhibitors. nih.gov When an aromatic amino acid like phenylalanine is placed in the A2 position of the CAAX sequence (e.g., Cys-Val-Phe-Met), the resulting tetrapeptide can bind to the enzyme but cannot be farnesylated, making it a pure inhibitor. nih.gov However, this resistance to farnesylation is also dependent on a positive charge on the N-terminal cysteine. nih.gov Modifying this N-terminal group can restore the peptide's ability to act as a substrate. nih.gov This research highlights the critical role of the phenylalanine residue in the design of potent FPT inhibitors. nih.gov

| Enzyme | Inhibitor Class | Key Structural Feature | Mechanism | Reference |

| Farnesyl-Protein Transferase (FPT) | Tetrapeptide Analogues | Phenylalanine at the A2 position of a CAAX mimic (e.g., CVFM). | Binds to the enzyme but prevents the transfer of the farnesyl group. | nih.gov |

Modulation of Pharmacological Parameters through N-Methylated Phenylalanine Residues

The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine, is a well-established strategy for improving the drug-like properties of peptides. asianpubs.org This single modification can simultaneously address several common liabilities of peptide-based therapeutics.

Key benefits include:

Increased Metabolic Stability: The N-methyl group sterically hinders the approach of proteolytic enzymes, protecting the adjacent peptide bond from cleavage and extending the compound's half-life in vivo.

Enhanced Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the amide nitrogen, which decreases polarity and increases lipophilicity, often leading to improved absorption and ability to cross cellular membranes. asianpubs.org

Conformational Constraint: By restricting rotation around the N-Cα bond, N-methylation reduces the conformational flexibility of the peptide backbone. asianpubs.org This can pre-organize the molecule into its bioactive conformation, leading to increased potency and receptor selectivity.

Studies on antimicrobial peptides have shown that strategic substitution with N-methylated amino acids can decrease toxicity against eukaryotic cells while maintaining or even increasing antimicrobial activity, resulting in a higher therapeutic index. mdpi.com

Application in Prodrug Design and Drug Delivery Systems

Prodrug strategies are employed to overcome limitations of active drug molecules, such as poor permeability or solubility. This compound and related amino acid derivatives are valuable promoieties for creating prodrugs designed for targeted delivery.

Several nutrient transporters are highly expressed in specific tissues, such as the intestine, the blood-brain barrier, and tumors, making them attractive targets for drug delivery. nih.gov The L-type amino acid transporter 1 (LAT1) and the human oligopeptide transporter 1 (hPEPT1) are two such carriers that have been extensively exploited in prodrug design. nih.govaacrjournals.org

LAT1 transports large neutral amino acids, including phenylalanine, and is overexpressed at the blood-brain barrier and in many types of cancer. nih.govnih.gov By attaching a parent drug to an amino acid like phenylalanine via an ester or amide linkage, the resulting prodrug can hijack the LAT1 transporter to gain entry into these target tissues. nih.gov However, studies indicate that for a compound to be a high-affinity LAT1 substrate, it generally requires both a free α-carboxyl group and a free α-amino group, which can present a challenge for certain prodrug designs where the carboxyl group is masked. nih.gov

Similarly, hPEPT1, which is highly expressed in the small intestine, transports di- and tripeptides. nih.govmdpi.com Amino acid ester prodrugs have been shown to be substrates for hPEPT1, and this strategy has been successfully used to improve the oral bioavailability of various drugs. nih.govtandfonline.com The L-configuration of the amino acid promoiety is generally preferred for optimal transporter affinity. mdpi.com For example, amino acid ester prodrugs of the anticancer agent floxuridine (B1672851) have been shown to have a high affinity for PEPT1, leading to enhanced cellular uptake and growth inhibition in cells overexpressing the transporter. aacrjournals.orgnih.gov

| Transporter | Location of High Expression | Prodrug Strategy | Example Application | Reference |

| LAT1 (L-type Amino Acid Transporter 1) | Blood-Brain Barrier, Tumors | Conjugation of drugs to large neutral amino acids like phenylalanine. | Delivery of therapeutics to the brain and cancer cells. | nih.gov |

| hPEPT1 (Human Oligopeptide Transporter 1) | Small Intestine, some Tumors | Creation of amino acid and dipeptide monoester prodrugs. | Improving oral bioavailability of poorly absorbed drugs (e.g., floxuridine, acyclovir). | aacrjournals.orgnih.govmdpi.comdongguk.edu |

Exploration of Antimicrobial, Antiviral, and Anticancer Properties of Derived Peptides

The incorporation of N-methylated amino acids, such as this compound, into peptide structures is a key strategy in medicinal chemistry to enhance pharmacological properties. nih.gov N-methylation can improve stability against enzymatic degradation, increase membrane permeability, and modulate receptor selectivity, making the resulting peptides promising candidates for therapeutic development. nih.goveurekaselect.com

Antimicrobial Peptides:

The strategic substitution of standard amino acids with their N-methylated versions in antimicrobial peptides (AMPs) can modulate their activity and therapeutic potential. mdpi.com Research into analogs of existing AMPs has shown that introducing N-methylated residues, such as N-methyl-L-phenylalanine, can be an effective strategy. For example, in a study involving the antimicrobial peptide TA4, the substitution of two L-Phenylalanine residues with L-N-methyl-phenylalanine was explored. While this specific substitution was found to be less favorable against certain Gram-positive bacterial strains, the broader study demonstrated that N-methylation could, in other cases, maintain or even increase antimicrobial activity, particularly against P. aeruginosa. mdpi.com This highlights the nuanced role of N-methylation in modulating the bioactivity of peptides, where the position and context of the substitution are critical to the outcome. mdpi.com The modification generally leads to a decrease in toxicity against eukaryotic cells, thereby creating more selective compounds with higher therapeutic indexes. mdpi.com

Interactive Data Table: Antimicrobial Activity of N-Methylated Peptide Analogs

This table presents the Minimum Inhibitory Concentration (MIC) values for a peptide and its N-methylated analog against various bacterial strains, illustrating the impact of N-methylation on antimicrobial potency. mdpi.com

| Peptide | Target Organism | MIC (µM) |

| TA4 | S. aureus ATCC 29213 | 8 |

| TA4(7,11-NMePhe) | S. aureus ATCC 29213 | 32 |

| TA4 | E. faecalis ATCC 29212 | 16 |

| TA4(7,11-NMePhe) | E. faecalis ATCC 29212 | >32 |

| TA4 | P. aeruginosa ATCC 27853 | 8 |

| TA4(7,11-NMePhe) | P. aeruginosa ATCC 27853 | 8 |

Antiviral Peptides:

The phenylalanine scaffold is a crucial component in the design of various antiviral agents. nih.gov In the development of inhibitors for the HIV-1 Capsid (CA) protein, a promising target for antiviral drugs, derivatives of phenylalanine have shown significant activity. nih.gov Researchers have synthesized novel phenylalanine derivatives, including those with N-methylaniline substitutions, that act as HIV-1 CA protein inhibitors. These compounds are designed based on the structure of the lead compound PF-74, which also features a phenylalanine core. nih.gov Studies have demonstrated that specific derivatives, such as 4-methoxy-N-methylaniline substituted phenylalanine, exhibit potent anti-HIV-1 activity. nih.gov This line of research underscores the value of modifying the phenylalanine structure, including N-alkylation, as a foundational approach for discovering novel antiviral therapeutics. nih.gov

Interactive Data Table: Antiviral Activity of Phenylalanine Derivatives

This table shows the anti-HIV-1 activity (EC50) of selected phenylalanine derivatives, highlighting their potential as viral inhibitors. nih.gov

| Compound | Description | EC50 (µM) |

| PF-74 | Lead Compound | 0.42 |

| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 |

| V-25i | Indolin-5-amine substituted phenylalanine | 2.57 |

Anticancer Peptides:

N-methylated amino acids are integral components of several naturally occurring bioactive peptides known for their anticancer properties, such as the cytostatic agent actinomycin (B1170597) D. nih.gov The inclusion of residues like N-methyl-L-phenylalanine can confer advantageous properties to synthetic peptides designed for cancer therapy. Anticancer peptides (ACPs) often function by interacting with the negatively charged membranes of cancer cells. mdpi.com The structural modifications introduced by N-methylation can influence the peptide's conformation and hydrophobicity, potentially enhancing its ability to disrupt cancer cell membranes or to resist degradation by proteases prevalent in the tumor microenvironment. eurekaselect.commdpi.com While direct studies on peptides derived specifically from this compound are specific, the established role of N-methylated amino acids in potent natural anticancer agents provides a strong rationale for their inclusion in the design of new peptide-based cancer therapeutics. nih.govmdpi.com

Use in the Preparation of Metal Complexes with Bioactive Potential

Amino acids and their derivatives are effective ligands for coordinating with metal ions to form complexes, many of which exhibit significant biological activity. researchgate.net The synthesis of metal complexes using phenylalanine derivatives has been explored as a route to potential therapeutic agents, including those with antimicrobial and anticancer properties. nih.govacademie-sciences.fr

Research has demonstrated the synthesis of complexes with various transition metals, such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), and Hg(II), using a derivative ligand, [N-(4-Nitrobenzoyl Amino)-thioxomethyl] phenylalanine. researchgate.net Spectroscopic analysis of these complexes helped in determining their proposed molecular structures, with most adopting a tetrahedral geometry, while the copper and palladium complexes were suggested to have a square planar geometry. researchgate.net

Interactive Data Table: Bioactive Metal Complexes Derived from Phenylalanine

This table summarizes examples of metal complexes prepared from L-phenylalanine derivatives and their observed or potential biological activities.

| Metal Ion | Phenylalanine Derivative Ligand | Proposed Geometry | Potential Bioactivity |

| Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | [N-(4-Nitrobenzoyl Amino)-thioxomethyl] phenylalanine | Tetrahedral | Not specified researchgate.net |

| Cu(II), Pd(II) | [N-(4-Nitrobenzoyl Amino)-thioxomethyl] phenylalanine | Square Planar | Not specified researchgate.net |

| Pt(II) | Schiff base of L-phenylalanine and furfuraldehyde | Square Planar | Antimicrobial, Cytotoxic academie-sciences.fr |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes for N-Methylated Amino Acids

The synthesis of N-methylated amino acids, such as Cbz-N-methyl-L-phenylalanine, presents unique challenges, including the control of stereochemistry and the prevention of over-methylation. nih.gov Researchers are continuously seeking more efficient and scalable synthetic methods.

One promising approach involves the reductive methylation of amino groups on a solid phase . This method allows for the direct monomethylation of amino acids already incorporated into a peptide chain on a resin support. rsc.org The process typically involves the protection of the primary amino group, followed by methylation using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. rsc.org This technique offers a convenient route to synthesize peptides containing N-methylated residues with minimal side reactions. rsc.org

Another area of development focuses on N-methylation via intermediate 5-oxazolidinones . This strategy provides a unified approach to the synthesis of N-methyl derivatives of all 20 common L-amino acids. nih.gov The formation of the oxazolidinone intermediate protects the carboxylic acid and the alpha-amine, allowing for selective N-methylation. nih.gov

Furthermore, methods are being refined to minimize racemization, a common side effect during N-methylation. Biron and Kessler developed a method for N-methylating amino acids with o-nitrobenzenesulfonyl (o-NBS) protection, which proceeds with no observable epimerization. researchgate.net The choice of protecting groups and reaction conditions is crucial in preserving the stereochemical integrity of the amino acid.

| Synthetic Strategy | Key Features | Advantages |

| Solid-Phase Reductive Methylation | Direct methylation on resin-bound peptides. | Convenient for peptide synthesis, low side reactions. rsc.org |

| 5-Oxazolidinone (B12669149) Intermediates | Unified approach for various amino acids. | Versatile and applicable to all 20 common L-amino acids. nih.gov |

| o-NBS Protection Method | Minimizes racemization. | Preserves stereochemical integrity. researchgate.net |

High-Throughput Screening in Drug Discovery Utilizing this compound Building Blocks

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery. The unique properties of N-methylated amino acids make them valuable components in these libraries. This compound can be used as a building block in the combinatorial synthesis of vast peptide and peptidomimetic libraries.

The incorporation of N-methylated residues can significantly alter the conformational properties of peptides, leading to a diverse range of structures for screening. nih.gov These libraries can be screened against various biological targets to identify novel drug candidates.

A key technology enabling mega-high-throughput screening is the Fiber-optic Array Scanning Technology (FAST) , which can screen bead-based libraries of millions of compounds per minute. merckmillipore.comnih.gov In this approach, each bead carries a unique compound, and "hit" beads that bind to a fluorescently labeled target can be rapidly identified and isolated. The structure of the active compound can then be determined by sequencing the bead. This platform is compatible with the inclusion of non-natural building blocks like this compound. merckmillipore.com

The use of cleavable linkers allows for the release of the synthesized compounds from the solid support for solution-phase screening assays. merckmillipore.comnih.gov The unique molecular weights of the building blocks can facilitate identification through mass spectrometry. merckmillipore.comnih.gov

| HTS Technology | Principle | Relevance to this compound |

| Fiber-optic Array Scanning Technology (FAST) | Rapid screening of bead-based libraries. | Enables screening of massive libraries containing N-methylated peptides. merckmillipore.comnih.gov |

| Combinatorial Synthesis | Creation of large, diverse chemical libraries. | This compound serves as a key building block for library generation. nih.gov |

Engineering of Peptides for Enhanced Stability and Bioavailability

A major hurdle in the development of peptide-based therapeutics is their poor metabolic stability and low bioavailability. nih.gov N-methylation of the peptide backbone is a powerful strategy to overcome these limitations. nih.govebi.ac.uk

Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, enzymes that degrade peptides. ebi.ac.ukacs.org This increased resistance to enzymatic degradation prolongs the half-life of the peptide drug in the body. acs.org

Improved Membrane Permeability and Bioavailability: N-methylation reduces the hydrogen-bonding capacity of the amide bond, which can lead to increased lipophilicity. nih.gov This enhanced lipophilicity can improve the ability of a peptide to cross cell membranes, a critical step for oral bioavailability. ebi.ac.ukacs.org In fact, peptides rich in N-methyl phenylalanine have been shown to passively diffuse across the blood-brain barrier. acs.org

The introduction of N-methyl groups can also induce specific conformational changes in the peptide backbone, which can lead to enhanced biological activity or a shift from agonist to antagonist behavior. acs.org

| Property | Effect of N-methylation | Mechanism |

| Proteolytic Stability | Increased | Steric hindrance of protease access to the amide bond. ebi.ac.ukacs.org |

| Bioavailability | Increased | Enhanced lipophilicity and membrane permeability. nih.govebi.ac.ukacs.org |

| Biological Activity | Modulated | Conformational constraints on the peptide backbone. acs.org |

Application in Bio-based Materials and Advanced Functional Materials

While direct applications of this compound in materials science are still emerging, the unique properties it imparts to peptides suggest significant potential in the development of novel bio-based and advanced functional materials. The ability of N-methylation to control peptide conformation and stability is key to designing self-assembling systems and functional biomaterials.

Self-Assembling Peptides: The controlled introduction of N-methylated residues can influence the self-assembly of peptides into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine. The altered hydrogen bonding and conformational rigidity due to N-methylation can be used to fine-tune the morphology and properties of the resulting materials.

Functional Biomaterials: Peptides containing N-methylated amino acids can be designed to have specific functions, such as antimicrobial activity. The enhanced stability of these peptides makes them attractive for developing durable antimicrobial coatings for medical devices and surfaces. The substitution of natural amino acids with N-methylated versions has been shown to yield analogs with similar or even greater antimicrobial activity.

Integration with Chemoinformatic and Computational Drug Design Platforms

Chemoinformatics and computational drug design are indispensable tools in modern drug discovery. The integration of data for compounds like this compound into these platforms is crucial for accelerating the design of new therapeutics.

Molecular Modeling and Simulation: Computational models are being developed to accurately predict the conformational preferences of N-methylated peptides. rsc.org Molecular dynamics simulations can be used to explore the structural ensembles of these peptides and to understand how N-methylation affects their flexibility and interactions with biological targets. rsc.orgresearchgate.net These simulations can help in the rational design of peptides with desired structural and functional properties. rsc.org

Database Integration: Chemical databases such as PubChem and ChEBI contain information on this compound and its non-Cbz protected counterpart, N-methyl-L-phenylalanine. nih.govebi.ac.uk This includes computed properties, identifiers, and links to relevant literature. The availability of this data in a structured format facilitates its use in chemoinformatic analyses, such as quantitative structure-activity relationship (QSAR) studies and virtual screening.

The development of more accurate force fields for molecular simulations that can reliably predict the cis/trans isomerism of the N-methylated amide bond is an active area of research. rsc.org Improved computational models will further enhance the ability to design N-methylated peptides with optimized properties for therapeutic and material science applications.

Q & A

Q. Q1. What are the established synthetic routes for Cbz-N-methyl-L-phenylalanine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via a two-step process:

N-Methylation : L-phenylalanine undergoes N-methylation using methylating agents like methyl iodide in the presence of a base (e.g., NaH) to yield N-methyl-L-phenylalanine .

Cbz Protection : The methylated product is reacted with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This involves refluxing in anhydrous tetrahydrofuran (THF) with a base (e.g., NaOH) to activate the amino group for protection .

- Critical Factors :

- Solvent Choice : THF or dichloromethane ensures solubility and minimizes side reactions.

- Temperature Control : Reflux (~66°C for THF) optimizes reaction kinetics without degrading sensitive intermediates .

- Purification : Column chromatography or recrystallization is required to isolate the product. Purity (>95%) is confirmed via HPLC and H/C NMR .

Q. Q2. How should researchers characterize and validate the identity of this compound?

Methodological Answer: Characterization involves:

Spectroscopic Analysis :

- NMR : H NMR peaks for the Cbz group (δ 5.1–5.2 ppm for the benzyl CH, δ 7.3–7.5 ppm for aromatic protons) and methyl group (δ 2.8–3.0 ppm) confirm structural integrity .

- IR : Stretching vibrations at ~1700 cm (C=O of carbamate) and ~1250 cm (C-O of ester) .

Chromatography :

- HPLC : Retention time comparison with standards ensures purity.

- TLC : R values in ethyl acetate/hexane (1:1) systems monitor reaction progress .

Elemental Analysis : Matches the theoretical molecular formula (CHNO) .

Advanced Research Questions

Q. Q3. How does the N-methyl group in this compound influence its stability and reactivity in peptide synthesis?

Methodological Answer: The N-methyl group introduces steric hindrance and reduces hydrogen-bonding capacity, which:

Enhances Stability : Resists enzymatic degradation (e.g., by peptidases) in bioactive peptide analogs .

Alters Reactivity : Slows coupling rates during solid-phase synthesis, requiring optimized reagents (e.g., HATU instead of HBTU) and extended reaction times .

Stereochemical Considerations : The methyl group may induce conformational restrictions, affecting peptide secondary structures. Circular dichroism (CD) or X-ray crystallography is recommended to analyze these effects .

Q. Q4. What analytical challenges arise when quantifying enantiomeric purity in this compound, and how can they be resolved?

Methodological Answer: Challenges :

- Overlapping signals in chiral HPLC due to the bulky Cbz group.

- Limited commercial availability of enantiomeric standards.

Solutions :

Derivatization : Use Marfey’s reagent (FDAA) to convert the compound into diastereomers separable via reverse-phase HPLC .

Chiral Stationary Phases : Columns like Chiralpak AD-H (amylose-based) resolve enantiomers under isocratic conditions (e.g., hexane:isopropanol 90:10) .

Polarimetry : Compare specific rotation values with literature data (e.g., [α] = +25° for the L-isomer) .

Q. Q5. How can computational modeling optimize the use of this compound in drug design?

Methodological Answer:

Docking Studies : Predict binding affinities to target proteins (e.g., proteases) using software like AutoDock Vina. The Cbz group’s hydrophobicity and methyl group’s steric effects are critical variables .

Molecular Dynamics (MD) : Simulate conformational stability in peptide backbones. Tools like GROMACS assess how N-methylation impacts folding kinetics .

QSAR Analysis : Correlate structural features (e.g., logP of the Cbz group) with biological activity to guide analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.